molecular formula C19H19N5O2S B6443845 2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile CAS No. 2548997-22-2

2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile

Cat. No. B6443845
CAS RN: 2548997-22-2
M. Wt: 381.5 g/mol
InChI Key: MOVHDMHWMGFTOI-UHFFFAOYSA-N
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Description

The compound “2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile” is a complex organic molecule. It contains several functional groups, including a benzothiazole group, a piperidine ring, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole group (a bicyclic compound composed of benzene and thiazole rings), a piperidine ring (a six-membered ring with one nitrogen atom), and a nitrile group (a carbon-nitrogen triple bond). The presence of these functional groups can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid, or it could participate in reduction reactions to form amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitrile group could increase the compound’s polarity, affecting its solubility in different solvents. The benzothiazole group could contribute to the compound’s aromaticity, influencing its stability and reactivity .

Future Directions

The potential applications of this compound could be explored in various fields, given the known biological activities of benzothiazole derivatives. For instance, it could be investigated for its potential antimicrobial or anticancer activities. Additionally, its chemical reactivity could be studied further to develop new synthetic methods or pathways .

properties

IUPAC Name

2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-23(19-16-4-2-3-5-17(16)27(25,26)22-19)15-7-10-24(11-8-15)18-12-14(13-20)6-9-21-18/h2-6,9,12,15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVHDMHWMGFTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=CC(=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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